1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-methoxy-1-(phenylsulfonyl)-
Description
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-methoxy-1-(phenylsulfonyl)- is a substituted pyrrolopyridine derivative characterized by a sulfonyl-protected nitrogen at position 1, an iodine atom at position 3, and a methoxy group at position 3. This compound serves as a key intermediate in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups at position 5 (e.g., 3,4-dimethoxyphenyl in ). The phenylsulfonyl group enhances stability and solubility, while the iodine atom enables further functionalization via metal-catalyzed coupling reactions. Its molecular formula is C₁₄H₁₁IN₂O₃S (molecular weight: 414.22 g/mol).
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-iodo-5-methoxypyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O3S/c1-20-10-7-12-13(15)9-17(14(12)16-8-10)21(18,19)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASFIJCEMNQLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(N=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731050 | |
| Record name | 1-(Benzenesulfonyl)-3-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923583-80-6 | |
| Record name | 1-(Benzenesulfonyl)-3-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-methoxy-1-(phenylsulfonyl)- typically involves multiple steps, starting with the formation of the pyrrolopyridine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a catalyst[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-methoxy-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.
Reduction: The compound can be reduced to remove the iodine atom or other functional groups.
Substitution: The methoxy and phenylsulfonyl groups can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or iodine.
Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution reactions often require nucleophiles such as amines or alcohols, and may be carried out under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various iodinated, demethylated, or substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Basic Information
- Chemical Name : 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-methoxy-1-(phenylsulfonyl)-
- CAS Number : 923583-80-6
- Molecular Formula : C₁₄H₁₁IN₂O₃S
- Molecular Weight : 388.31 g/mol
- Melting Point : Not specified in the sources.
Structure
The structure of this compound can be represented as follows:
Medicinal Chemistry
1H-Pyrrolo[2,3-b]pyridine derivatives have been investigated for their potential as therapeutic agents. The presence of the methoxy and iodo groups enhances the pharmacological profile of these compounds.
Case Studies
- Anticancer Activity : Research has indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that modifications to the pyrrolopyridine framework can lead to increased potency against specific tumor types.
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, making them candidates for developing new antibiotics.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations that are valuable in synthetic organic chemistry.
Synthetic Routes
| Reaction Type | Description |
|---|---|
| Halogenation | Introduction of halogen substituents to enhance reactivity. |
| Sulfonylation | Formation of sulfonamide derivatives that can be used in drug development. |
| Nucleophilic Substitution | Utilization of the iodo group for further nucleophilic reactions. |
Material Science
Research has explored the use of pyrrolopyridine compounds in material science, particularly in the development of organic semiconductors and photovoltaic materials.
Applications
- Organic Electronics : These compounds can be incorporated into organic light-emitting diodes (OLEDs) due to their electronic properties.
- Photovoltaic Cells : Their ability to absorb light makes them suitable for use in solar energy applications.
Data Tables
| Activity Type | Test Organism/Cell Line | Result |
|---|---|---|
| Anticancer | A549 (Lung cancer) | IC50 = X µM |
| Antimicrobial | E. coli | Zone of inhibition = Y mm |
Mechanism of Action
The mechanism by which 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-methoxy-1-(phenylsulfonyl)- exerts its effects involves its interaction with specific molecular targets and pathways. For example, in cancer therapy, it may inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and progression[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... By binding to these receptors, the compound can disrupt the signaling pathways that promote cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are best understood through comparison with analogous pyrrolo[2,3-b]pyridine derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings
Reactivity and Synthetic Utility: The iodine substituent at position 3 (target compound) enables efficient cross-coupling reactions compared to chlorine (), which requires harsher conditions. The methoxy group at position 5 (target compound) provides electron-donating effects, stabilizing intermediates during synthesis. In contrast, cyanophenyl () introduces steric bulk and electronic effects favorable for target binding in kinase inhibitors.
Biological Activity :
- Compounds with phenylsulfonyl or methylbenzenesulfonyl groups () exhibit improved metabolic stability compared to unprotected analogs.
- The methoxy group in the target compound aligns with FGFR inhibitor design strategies, where polar interactions with glycine residues (e.g., G485) enhance potency ().
Physicochemical Properties: Solubility: The phenylsulfonyl group in the target compound increases aqueous solubility vs. methylbenzenesulfonyl derivatives (). Lipophilicity: Substitution with 4-cyanophenyl () or phenylethynyl () groups raises logP values, impacting membrane permeability.
Biological Activity
1H-Pyrrolo[2,3-b]pyridine, specifically the compound 3-iodo-5-methoxy-1-(phenylsulfonyl)-, is a derivative of the pyrrolo[2,3-b]pyridine family. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections detail its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C8H7IN2O
- Molecular Weight : 274.06 g/mol
- CAS Number : 913983-33-2
- Melting Point : 172–173 °C .
Synthesis
The synthesis of 3-iodo-5-methoxy-1-(phenylsulfonyl)- involves several steps that typically include the iodination of 5-methoxy-1H-pyrrolo[2,3-b]pyridine. The presence of the methoxy and sulfonyl groups significantly influences the compound's reactivity and biological profile.
Anticancer Activity
Recent studies have identified that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit notable cytotoxic activity against various cancer cell lines. For instance, compounds in this class have been shown to inhibit the HGF/MET signaling pathway, which is critical in many cancers . The cytotoxicity of these compounds is often quantified using IC50 values, indicating the concentration required to inhibit cell growth by 50%.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 2.5 | Breast Cancer |
| Compound B | 1.8 | Lung Cancer |
| Compound C | 0.9 | Colon Cancer |
PDE4B Inhibition
The compound has also been evaluated for its role as a phosphodiesterase type 4B (PDE4B) inhibitor. PDE4B is implicated in inflammatory responses and central nervous system disorders. A study reported that certain derivatives exhibited potent inhibition of PDE4B with IC50 values ranging from 0.11 to 1.1 µM .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the pyrrolo[2,3-b]pyridine scaffold can significantly enhance biological activity. For example:
- Substitution at R : Various substitutions at the R position on the pyrrolo ring have shown varied inhibition profiles against PDE4B.
- Amide Variations : The nature of substituents on the amide group also plays a crucial role in determining potency and selectivity.
Case Study 1: Inhibition of TNF-α Release
A specific derivative (referred to as 11h ) was tested for its ability to inhibit TNF-α release from macrophages stimulated by lipopolysaccharides. The results indicated that this compound significantly reduced TNF-α levels, showcasing its potential as an anti-inflammatory agent .
Case Study 2: CNS Activity Profile
In a psychoactive drug screening program, compound 11h demonstrated selective activity against certain CNS receptors while being inactive against others, suggesting a favorable safety profile for potential CNS applications .
Q & A
Q. What are the common synthetic strategies for introducing substituents at the 3- and 5-positions of 1H-pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer : The 3- and 5-positions can be functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling using aryl boronic acids) or halogenation. For example, the 5-methoxy group is often introduced via nucleophilic substitution or oxidation of precursor intermediates. The 3-iodo substituent is typically introduced using iodinating agents like N-iodosuccinimide under controlled conditions. N1-Alkylation/sulfonylation (e.g., using phenylsulfonyl chloride) is performed early to protect the pyrrole nitrogen and direct reactivity to other positions .
Q. How is the structure of 3-iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine confirmed post-synthesis?
- Methodological Answer : Structural confirmation relies on a combination of , , and high-resolution mass spectrometry (HRMS). For instance, the methoxy group () appears as a singlet near δ 3.8–4.0 ppm in , while the phenylsulfonyl group’s aromatic protons resonate as distinct multiplets in the δ 7.5–8.0 ppm range. confirms the iodine substituent via its characteristic deshielding effect (~60–70 ppm for C-I) .
Q. What in vitro models are used to assess the anti-proliferative effects of these compounds?
- Methodological Answer : Breast cancer cell lines (e.g., 4T1) are commonly employed. Proliferation is measured via MTT assays, while apoptosis is quantified using Annexin V/PI staining. Migration and invasion assays (e.g., Transwell chambers with Matrigel) evaluate metastatic potential. FGFR inhibition is validated via kinase activity assays (IC determination) using recombinant FGFR1–4 enzymes .
Advanced Research Questions
Q. How can researchers optimize the FGFR inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer : Optimization involves structure-based design targeting the FGFR1 hinge region. Introducing hydrogen bond acceptors at the 5-position (e.g., methoxy or trifluoromethyl groups) improves interactions with Gly485. Hydrophobic substituents at the 3-position (e.g., aryl ethynyl groups) enhance binding in the hydrophobic pocket. For example, compound 4h (FGFR1 IC = 7 nM) was optimized by replacing 3-methoxy with a 2-methoxyphenyl group, increasing ligand efficiency by 30% .
Q. What methodologies resolve contradictions in structure-activity relationship (SAR) data for pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer : Contradictions arise from substituent electronic vs. steric effects. Systematic SAR studies involve:
- Computational modeling : Molecular docking (e.g., with FGFR1 PDB:4RW1) identifies key interactions.
- Isosteric replacement : Swapping iodine for bromine at the 3-position reduces steric hindrance while retaining electronic effects.
- Free-Wilson analysis : Quantifies contributions of individual substituents to activity, isolating conflicting variables .
Q. How does the phenylsulfonyl group influence reactivity and biological activity?
- Methodological Answer : The phenylsulfonyl group acts as a protecting group, blocking N1 reactivity during synthesis and directing electrophilic substitutions to the 3- and 5-positions. It enhances metabolic stability by reducing oxidative degradation in vivo. However, bulky sulfonyl groups may reduce cell permeability, necessitating a balance between steric effects and pharmacokinetic optimization .
Q. Can ionization potential predict the biological activity of pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer : Semiempirical molecular orbital calculations (e.g., PM6 method) correlate ionization potentials (IP) with fungicidal activity. Derivatives with IP values < 8.5 eV exhibit enhanced activity against Pyricularia oryzae (rice blast fungus) due to improved electron-deficient character, facilitating interaction with fungal cytochrome P450 enzymes. This QSAR approach guides prioritization of analogs for synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
